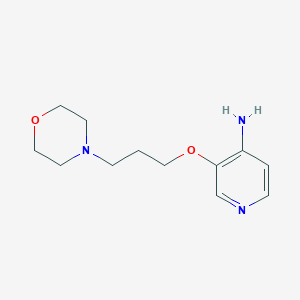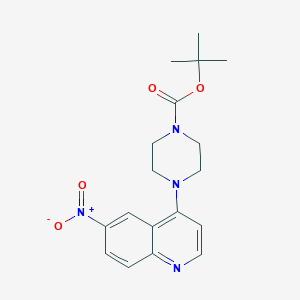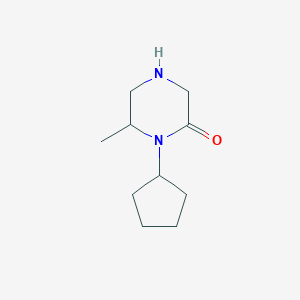
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.2. It is an intermediate in the synthesis of Indole-3-glycerol Phosphate Disodium Salt, which is transformed into indole in some plants via the enzyme indole-3-glycerol phosphate lyase to defend against herbivore insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the rhodium-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with sulfoxonium ylides or diazo compounds. This reaction typically requires a rhodium catalyst and can yield polysubstituted carbazoles in moderate to good yields.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various indole derivatives, polysubstituted carbazoles, and other related compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, including its role in plant defense mechanisms against herbivores.
Medicine: Research is ongoing to explore the therapeutic potential of the compound and its derivatives in treating various diseases, including cancer and microbial infections.
Industry: In the chemical industry, the compound is used in the synthesis of various indole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione exerts its effects involves its transformation into indole derivatives, which can interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Indole-3-glycerol Phosphate Disodium Salt
Polysubstituted Carbazoles
Various Indole Derivatives
Uniqueness: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is unique in its ability to serve as an intermediate in the synthesis of a wide range of indole derivatives, which are important in both biological and industrial applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial production.
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-diazo-1-(1H-indol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C11H7N3O2/c12-14-6-10(15)11(16)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
InChI Key |
JYRUMBPAJSTCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)

![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)








![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
